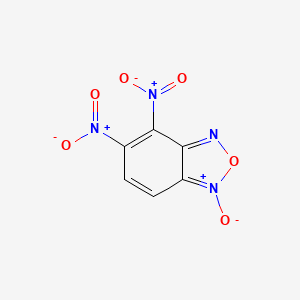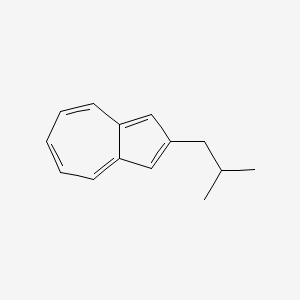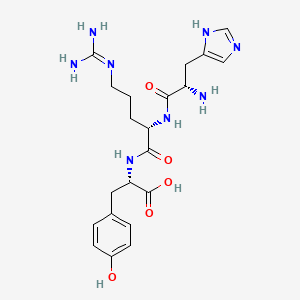
His-Arg-Tyr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
His-Arg-Tyr, also known as histidine-arginine-tyrosine, is a tripeptide composed of the amino acids histidine, arginine, and tyrosine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and materials science. The unique properties of each amino acid contribute to the overall functionality of the tripeptide, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of His-Arg-Tyr can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process typically starts with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the addition of arginine and histidine. Each amino acid is protected by a temporary protecting group, such as Fmoc (fluorenylmethyloxycarbonyl), which is removed before the next amino acid is added. The coupling reactions are facilitated by activating agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of minimal-protection strategies and green chemistry approaches, such as employing trifluorotoluene as a solvent, can enhance productivity and reduce environmental impact .
化学反应分析
Types of Reactions
His-Arg-Tyr can undergo various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds in peptides containing cysteine residues.
Substitution: Nucleophilic substitution reactions involving the imidazole ring of histidine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Imidazole-based reactions often use reagents like N-bromosuccinimide (NBS) for selective bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
His-Arg-Tyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Plays a role in protein-protein interactions and enzyme catalysis, particularly in the context of histidine’s involvement in active sites.
Medicine: Potential therapeutic applications due to its involvement in signaling pathways and immune responses.
Industry: Utilized in the development of biomaterials and drug delivery systems
作用机制
The mechanism of action of His-Arg-Tyr involves its interaction with various molecular targets and pathways. Histidine’s imidazole ring can participate in proton transfer reactions, while arginine’s guanidinium group can form hydrogen bonds and electrostatic interactions. Tyrosine’s phenol group can engage in hydrophobic interactions and hydrogen bonding. These interactions contribute to the compound’s ability to modulate enzyme activity, signal transduction, and protein-protein interactions .
相似化合物的比较
Similar Compounds
His-Tyr: Lacks the arginine residue, resulting in different interaction properties.
Arg-Tyr: Lacks the histidine residue, affecting its ability to participate in proton transfer reactions.
His-Arg: Lacks the tyrosine residue, altering its hydrophobic interaction capabilities.
Uniqueness
His-Arg-Tyr’s uniqueness lies in the combination of its three amino acids, each contributing distinct functional groups and interaction properties. This tripeptide can engage in a broader range of biochemical interactions compared to its dipeptide counterparts, making it a versatile tool in research and potential therapeutic applications .
属性
CAS 编号 |
670221-39-3 |
|---|---|
分子式 |
C21H30N8O5 |
分子量 |
474.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H30N8O5/c22-15(9-13-10-25-11-27-13)18(31)28-16(2-1-7-26-21(23)24)19(32)29-17(20(33)34)8-12-3-5-14(30)6-4-12/h3-6,10-11,15-17,30H,1-2,7-9,22H2,(H,25,27)(H,28,31)(H,29,32)(H,33,34)(H4,23,24,26)/t15-,16-,17-/m0/s1 |
InChI 键 |
MWWOPNQSBXEUHO-ULQDDVLXSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
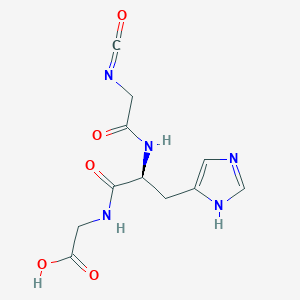
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
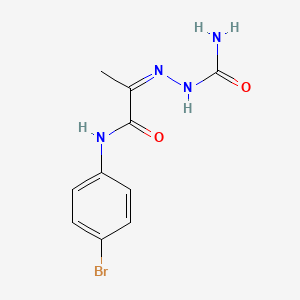
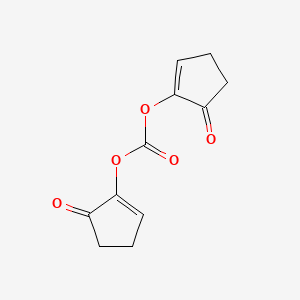
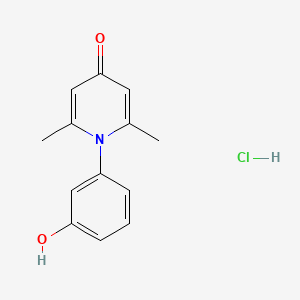
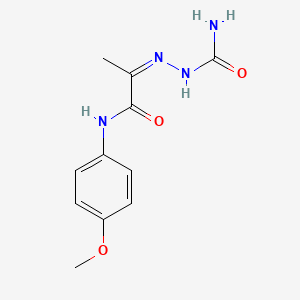

![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
